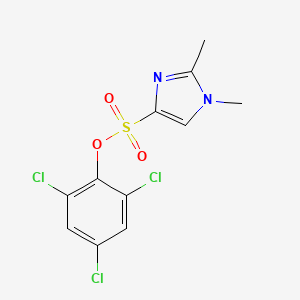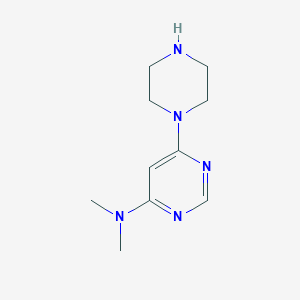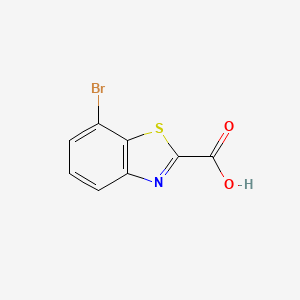
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride
Descripción general
Descripción
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride, also known as AMB-D, is a small molecule that has recently been studied for its potential applications in the fields of medicine, biochemistry, and physiology. AMB-D is a water-soluble compound that is composed of an amine group, a phenoxy group, and a benzimidazole group. It has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its potential for use as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride has been studied for its potential applications in the fields of medicine, biochemistry, and physiology. Its potential therapeutic applications include the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential to modulate the activity of certain enzymes, such as proteases and kinases. In addition, 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride is still under investigation. However, it is believed that the compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. Additionally, it is believed that 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride may interact with certain receptors, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride are still under investigation. However, preliminary studies have shown that the compound has the potential to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and modulate the activity of certain enzymes. Additionally, it has been shown to possess anti-cancer and anti-neurodegenerative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride in laboratory experiments include its water solubility, its low toxicity, and its ability to modulate the activity of certain enzymes. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of using 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride in laboratory experiments is that its mechanism of action is still not fully understood.
Direcciones Futuras
The potential future directions for research on 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride include further investigation into its mechanism of action, its potential therapeutic applications, and its potential to modulate the activity of certain enzymes. Additionally, further research into the compound’s potential to inhibit the growth of certain bacteria and fungi, as well as its potential anti-cancer and anti-neurodegenerative properties, should be explored. Finally, further research into the safety and efficacy of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride in various laboratory experiments should be conducted.
Propiedades
IUPAC Name |
1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.2ClH/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15;;/h2-9,14,21H,10-11,18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNBESQZSHHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)










